

An In-depth Technical Guide to the Chemical Properties of Mal-NH-Boc

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Compound of Interest

Compound Name: Mal-NH-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-(tert-Butoxycarbonyl)-2-aminoethylmaleimide, commonly referred to as **Mal-NH-Boc**. This heterobifunctional crosslinker is a valuable reagent in bioconjugation, chemical biology, and drug development, enabling the covalent linkage of molecules to thiol-containing species.

Core Chemical Properties

Mal-NH-Boc, with the systematic IUPAC name tert-butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate, possesses two key functional groups: a maleimide moiety and a tert-butoxycarbonyl (Boc) protected primary amine. This architecture allows for a two-step conjugation strategy. The maleimide group exhibits high reactivity towards sulfhydryl groups, while the Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions for subsequent functionalization.

Physicochemical Data

The key physicochemical properties of **Mal-NH-Boc** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	134272-63-2	[1][2]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₄	[1][2]
Molecular Weight	240.26 g/mol	[1][2]
Appearance	White to off-white solid	
Purity	Typically ≥95%	[1]
Solubility	Soluble in organic solvents such as DMSO, DMF, and dichloromethane.	
Storage Conditions	Store at -20°C for long-term stability.	

Reactivity and Functional Group Chemistry

The utility of **Mal-NH-Boc** is defined by the orthogonal reactivity of its two functional groups.

- **Maleimide Group:** This group reacts specifically with thiol (sulfhydryl) groups via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient in the pH range of 6.5-7.5.
- **Boc-Protected Amine:** The tert-butoxycarbonyl group is a robust protecting group for the primary amine, stable under a wide range of conditions. It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for further conjugation or modification.

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)-2-aminoethylmaleimide (Mal-NH-Boc)

A reported synthesis involves a two-step process starting from N-(tert-butoxycarbonyl)-ethyl-1,2-diamine.[3]

Step 1: Formation of the Maleamic Acid Intermediate

- Dissolve N-(tert-butoxycarbonyl)-ethyl-1,2-diamine (1 equivalent) and triethylamine (1.5 equivalents) in diethyl ether at 0°C.[3]
- Add a solution of maleic anhydride (1 equivalent) in diethyl ether dropwise to the reaction mixture.[3]
- Stir the reaction for 4 hours, allowing it to warm to room temperature.[3]
- Evaporate the solvent to obtain the crude maleamic acid intermediate.[3]

Step 2: Cyclization to the Maleimide

- Dissolve the crude intermediate in acetone.[3]
- Add acetic anhydride (2 equivalents) and a catalytic amount of a dehydrating agent.
- Heat the reaction mixture to facilitate the cyclization to the maleimide.
- Purify the product by column chromatography to yield N-(tert-Butoxycarbonyl)-2-aminoethylmaleimide.

Thiol-Maleimide Conjugation Protocol

This protocol provides a general procedure for conjugating **Mal-NH-Boc** to a thiol-containing molecule, such as a protein with cysteine residues.

- Preparation of the Thiol-Containing Molecule: Dissolve the protein or peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer).[4][5] If necessary, reduce any disulfide bonds using a reducing agent like TCEP.[4]
- Preparation of **Mal-NH-Boc** Solution: Prepare a stock solution of **Mal-NH-Boc** in an organic solvent like DMSO or DMF.[5]
- Conjugation Reaction: Add a 10-20 fold molar excess of the **Mal-NH-Boc** solution to the thiol-containing molecule solution.[1][4]

- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][4]
- Quenching (Optional): Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.[4]
- Purification: Remove excess **Mal-NH-Boc** and other small molecules by size exclusion chromatography (desalting column) or dialysis.[4]

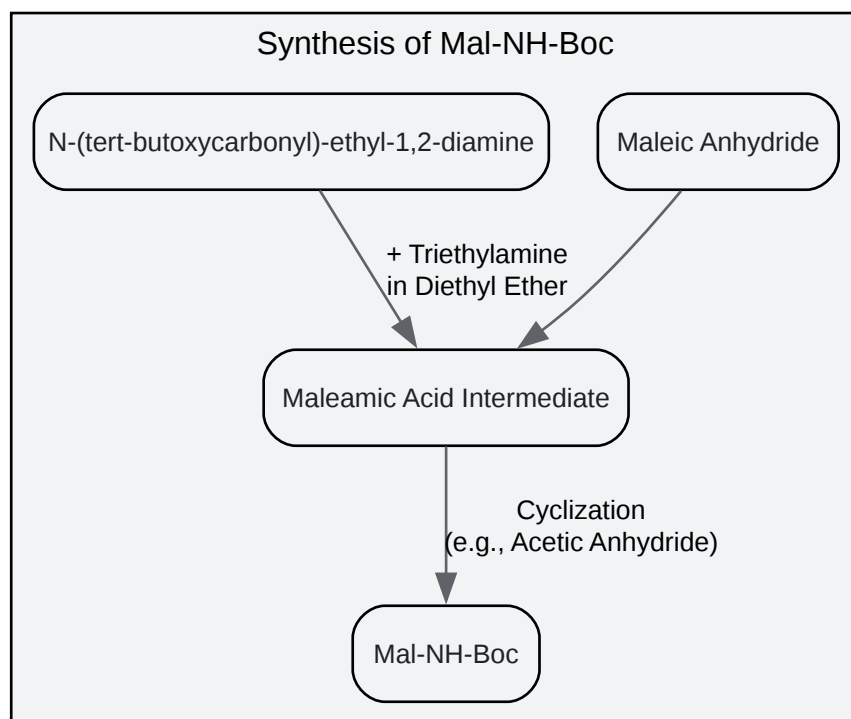
Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group to expose the primary amine.

- Dissolution: Dissolve the **Mal-NH-Boc** conjugated molecule in an anhydrous organic solvent such as dichloromethane (DCM).
- Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common condition is a 1:1 mixture of TFA and DCM.[3]
- Reaction: Stir the reaction mixture at room temperature for 1 hour.[3]
- Work-up: Concentrate the mixture under reduced pressure to remove the TFA and solvent. The deprotected product is often obtained as a TFA salt.[3]

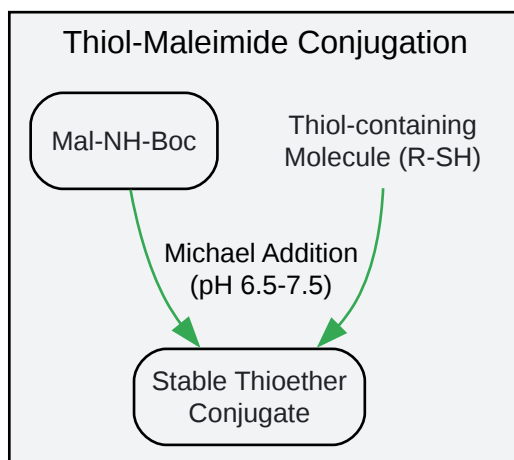
Visualizing Chemical Processes

To better illustrate the chemical transformations and workflows involving **Mal-NH-Boc**, the following diagrams are provided.



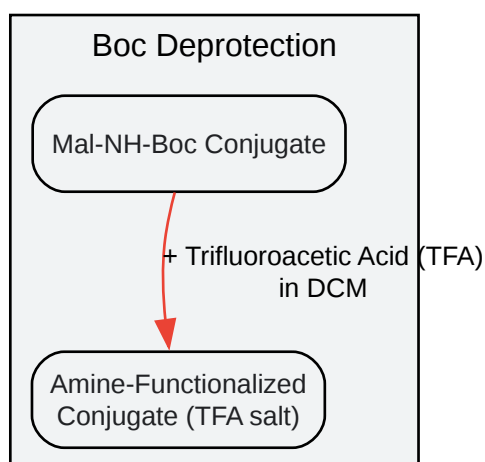
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Caption: Synthesis workflow for **Mal-NH-Boc**.



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Caption: Thiol-Maleimide conjugation reaction.



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Caption: Boc deprotection workflow.

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